molecular formula C16H16N2OS B2520681 1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone CAS No. 851863-54-2

1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone

Cat. No.: B2520681
CAS No.: 851863-54-2
M. Wt: 284.38
InChI Key: GDPOUYRQYHUWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone is a complex organic compound with a unique structure that combines a naphthalene ring with an imidazole ring substituted with a methylsulfanyl group

Preparation Methods

The synthesis of 1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal with ammonia and a suitable aldehyde.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution using a suitable thiol reagent.

    Coupling with Naphthalene Derivative: The final step involves coupling the imidazole derivative with a naphthalene derivative through a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles, forming different substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the enzyme or receptor it interacts with.

Comparison with Similar Compounds

1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone can be compared with similar compounds such as:

    2-(Methylsulfanyl)-4,5-dihydroimidazole derivatives: These compounds share the imidazole ring and methylsulfanyl group but differ in the substituents on the naphthalene ring.

    Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents on the imidazole ring.

Properties

IUPAC Name

1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-20-16-17-9-10-18(16)15(19)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPOUYRQYHUWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326470
Record name 1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851863-54-2
Record name 1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.